



Application Notes: Anti-ISX Antibody for Western Blot Analysis

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Compound of Interest		
Compound Name:	ISX-1	
Cat. No.:	B1672651	Get Quote

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Introduction

The Intestine-Specific Homeobox (ISX) protein is a transcription factor that plays a crucial role in the regulation of gene expression within the intestine. Emerging research has highlighted its involvement in a variety of critical cellular processes, including vitamin A metabolism, immune responses, and cell proliferation.[1] Notably, dysregulation of ISX expression has been implicated in the pathogenesis of inflammatory bowel disease and the progression of several cancers, including hepatocellular carcinoma (HCC) and lung cancer.[1] These findings underscore the importance of ISX as a potential therapeutic target and biomarker.

This document provides detailed application notes and protocols for the use of anti-ISX antibodies in Western Blot analysis, a fundamental technique for detecting and quantifying protein expression.[2] Adherence to these guidelines will facilitate the generation of reliable and reproducible data in studies investigating the role of ISX in health and disease.

Data Presentation Quantitative Analysis of ISX Protein Expression

The following table summarizes the relative expression levels of ISX protein in hepatocellular carcinoma (HCC) compared to adjacent normal tissues. This data has been compiled from studies employing Western Blot analysis and densitometry.



Sample Type	Number of Paired Samples	Relative ISX Protein Expression (Fold Change vs. Normal)	Key Findings	Reference
Hepatocellular Carcinoma (HCC)	119	>3.0 in a significant portion of tumors	ISX expression is significantly upregulated in HCC tissues compared to adjacent normal tissues.[1]	INVALID-LINK
HCC with HCV infection	232	Higher in tumor tissues	ISX protein levels are elevated in the tumor tissues of HCC patients with Hepatitis C infection.[3]	INVALID-LINK

Note: The fold change is a semi-quantitative representation derived from densitometric analysis of Western Blots, normalized to a loading control. Actual values may vary depending on the specific antibody, experimental conditions, and patient samples.

Experimental Protocols Optimized Western Blot Protocol for Anti-ISX Antibody

This protocol provides a detailed methodology for the detection of ISX protein in cell lysates and tissue homogenates.

- 1. Sample Preparation
- Cell Lysates:
 - Culture cells to 70-80% confluency.



- Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
- Add 1 mL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors per 10^7 cells.
- Scrape adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate on ice for 30 minutes with periodic vortexing.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.
- Tissue Homogenates:
 - Excise tissue and immediately snap-freeze in liquid nitrogen.
 - Grind the frozen tissue to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.
 - Add ice-cold RIPA buffer with inhibitors to the powdered tissue.
 - Homogenize the sample using a Dounce homogenizer or sonicator on ice.
 - Follow steps 1.5 to 1.7 from the cell lysate protocol.

2. SDS-PAGE

- Prepare protein samples by mixing 20-30 μg of total protein with 4X Laemmli sample buffer.
- Boil the samples at 95-100°C for 5 minutes.
- Load the samples into the wells of a 10-12% SDS-polyacrylamide gel. Include a pre-stained protein ladder.
- Run the gel at 100-120V until the dye front reaches the bottom of the gel.
- 3. Protein Transfer



- Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
- A wet transfer system is recommended for optimal transfer of homeobox proteins. Perform the transfer at 100V for 60-90 minutes in a standard Tris-glycine transfer buffer containing 20% methanol.

4. Immunoblotting

- Following transfer, block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
- Incubate the membrane with the primary anti-ISX antibody diluted in the blocking buffer. The
 optimal dilution should be determined empirically but a starting point of 1:1000 is
 recommended. Incubate overnight at 4°C with gentle shaking.
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer (typically 1:5000 to 1:10,000) for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.

5. Detection

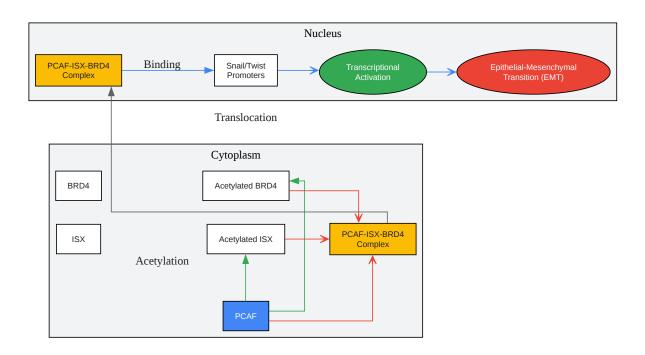
- Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
- Incubate the membrane with the ECL reagent for 1-5 minutes.
- Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.
- 6. Densitometric Analysis
- Quantify the band intensity using image analysis software (e.g., ImageJ).



- Normalize the intensity of the ISX band to a loading control (e.g., GAPDH or β-actin) to account for variations in protein loading.
- Calculate the fold change in ISX expression relative to a control sample.

Signaling Pathways and Workflows PCAF-ISX-BRD4 Signaling Pathway in Lung Cancer

This pathway illustrates the role of ISX in epithelial-mesenchymal transition (EMT) in lung cancer. PCAF-mediated acetylation of ISX and BRD4 promotes the formation of a ternary complex, which then translocates to the nucleus to activate the transcription of EMT-related genes like Snail and Twist.



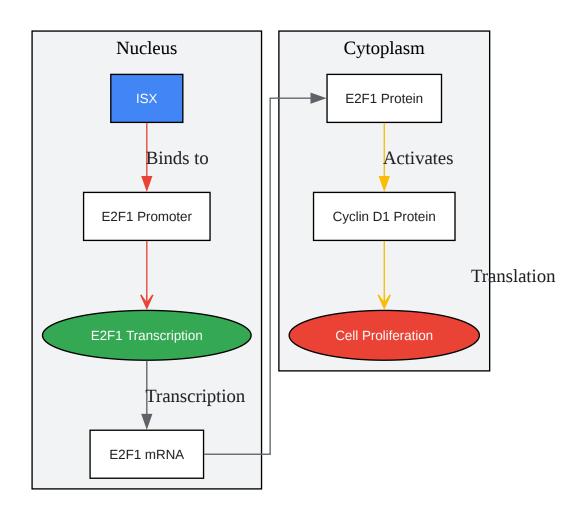


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Caption: PCAF-ISX-BRD4 signaling cascade in lung cancer.

ISX-E2F1 Signaling Pathway in Hepatocellular Carcinoma

In hepatocellular carcinoma, ISX can transcriptionally activate E2F1, a key regulator of the cell cycle. This leads to the expression of downstream targets like Cyclin D1, promoting cell proliferation and tumor growth.



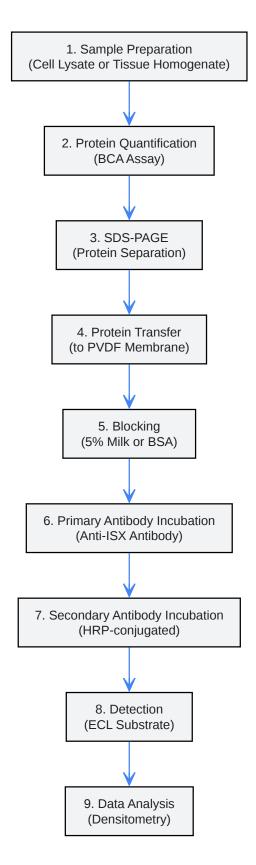
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Caption: ISX-E2F1 signaling pathway in HCC.

Western Blot Experimental Workflow



The following diagram outlines the key steps in the Western Blotting procedure for ISX protein detection.





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Caption: Western Blot workflow for ISX protein analysis.

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